

# Technical Support Center: Understanding Serelaxin and its Large-Scale Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serelaxin |           |
| Cat. No.:            | B13411825 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the clinical development of **Serelaxin**, with a particular focus on the unexpected lack of mortality benefit observed in the large-scale RELAX-AHF-2 trial.

## Frequently Asked Questions (FAQs)

Q1: What is **Serelaxin** and what is its proposed mechanism of action?

**Serelaxin** is a recombinant form of human relaxin-2, a naturally occurring peptide hormone.[1] [2] Its primary mechanism of action is mediated through binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to several physiological effects relevant to acute heart failure (AHF), including:

- Vasodilation: Serelaxin promotes the production of nitric oxide (NO) and activates the cyclic adenosine monophosphate (cAMP) pathway, leading to relaxation of blood vessels, reduced vascular resistance, and improved blood flow.
- Renal Effects: It increases renal blood flow and the glomerular filtration rate.[1][3]
- Cardiac Effects: Serelaxin can increase cardiac output and has shown anti-fibrotic and antiinflammatory properties in preclinical models.[2][4][5]

## Troubleshooting & Optimization





Q2: What were the key findings of the RELAX-AHF trial?

The earlier Phase III RELAX-AHF trial showed promising results. While it did not meet one of its primary endpoints for dyspnea relief (Likert scale), it did show a significant improvement in another primary dyspnea endpoint (visual analogue scale).[6] Notably, a pre-specified safety endpoint analysis revealed a significant 37% reduction in all-cause mortality at 180 days in patients treated with **Serelaxin** compared to placebo.[7][8][9]

Q3: Why was the larger RELAX-AHF-2 trial conducted?

The RELAX-AHF-2 trial was designed to confirm the promising mortality benefit observed in the RELAX-AHF trial.[10] Due to the unexpected nature of the mortality finding in the first trial, regulatory agencies required a larger, more robust study to definitively assess the effect of **Serelaxin** on cardiovascular mortality in patients with AHF.[8][11]

Q4: What were the primary outcomes of the RELAX-AHF-2 trial?

Contrary to the findings of RELAX-AHF, the RELAX-AHF-2 trial failed to demonstrate a mortality benefit.[12][13] There was no significant difference in the primary endpoint of cardiovascular death at 180 days between the **Serelaxin** and placebo groups.[7][12] Additionally, **Serelaxin** did not significantly reduce the incidence of worsening heart failure at 5 days, the other primary endpoint.[8][12]

Q5: What are the potential reasons for the conflicting results between the two large-scale trials?

Several hypotheses have been proposed to explain the discrepancy between the RELAX-AHF and RELAX-AHF-2 trial outcomes:

- The "Play of Chance": The mortality benefit observed in the smaller RELAX-AHF trial may have been a chance finding.[7]
- Patient Population Differences: There may have been subtle but clinically meaningful differences in the baseline characteristics and risk profiles of the patients enrolled in the two trials.[7] For instance, a higher rate of non-cardiovascular deaths was observed in RELAX-AHF-2.[7]



• Standard of Care Evolution: Changes in the standard of care for acute heart failure between the two trials could have influenced the outcomes.

## **Troubleshooting Guides for Experimental Design**

This section provides guidance for researchers designing experiments related to relaxin-like peptides and their cardiovascular effects.

Issue: Difficulty in replicating the mortality benefit seen in the initial **Serelaxin** trial.

#### **Troubleshooting Steps:**

- Re-evaluate Preclinical Models: Ensure that the animal models used accurately reflect the pathophysiology of acute heart failure in the target human population.
- Subgroup Analysis: Analyze data from the RELAX-AHF and RELAX-AHF-2 trials to identify
  any patient subgroups that may have responded differently to Serelaxin. This could inform
  the selection criteria for future studies.
- Endpoint Selection: Consider alternative or additional endpoints beyond mortality that may capture the clinical benefits of **Serelaxin**, such as markers of organ protection (renal and hepatic function), inflammation, and fibrosis.[14]
- Dosing and Administration: The 48-hour infusion of Serelaxin might not be the optimal regimen.[15] Future studies could explore different dosing strategies, including longer infusion durations or combination therapies.

Issue: Inconsistent results in in-vitro signaling pathway studies.

#### **Troubleshooting Steps:**

- Cell Line Selection: The expression of the RXFP1 receptor can vary significantly between different cell types.[16] Use cell lines with confirmed high expression of RXFP1 or primary cells relevant to the cardiovascular system.
- Ligand Purity and Activity: Ensure the recombinant Serelaxin used is of high purity and biological activity.



- Assay Conditions: Optimize assay conditions, including cell density, serum concentration, and stimulation time, as these can influence signaling outcomes.
- Receptor Desensitization: Be aware of potential receptor desensitization with prolonged exposure to Serelaxin, which could affect downstream signaling.

#### **Data Presentation**

Table 1: Key Efficacy Outcomes of the RELAX-AHF and RELAX-AHF-2 Trials

| Endpoint                                                | RELAX-AHF                                          | RELAX-AHF-2                                        |
|---------------------------------------------------------|----------------------------------------------------|----------------------------------------------------|
| Primary Endpoint: Dyspnea<br>Improvement (VAS AUC)      | Statistically significant improvement (p=0.007)[6] | Not a primary endpoint                             |
| Primary Endpoint: Dyspnea<br>Improvement (Likert Scale) | No significant difference[6]                       | Not a primary endpoint                             |
| Primary Endpoint:<br>Cardiovascular Death at Day<br>180 | Not a primary endpoint                             | No significant difference (HR 0.98, p=0.77)[8][12] |
| Primary Endpoint: Worsening<br>Heart Failure at Day 5   | Not a primary endpoint                             | No significant difference (HR 0.89, p=0.19)[8][12] |
| All-Cause Mortality at Day 180<br>(Safety Endpoint)     | 37% reduction (HR 0.63)[6]                         | No significant difference                          |

Table 2: Key Demographics and Baseline Characteristics of Trial Participants



| Characteristic                    | RELAX-AHF (n=1,161)     | RELAX-AHF-2 (n=6,545)                                   |
|-----------------------------------|-------------------------|---------------------------------------------------------|
| Mean Age (years)                  | ~72[9]                  | 73[13]                                                  |
| Female (%)                        | Not specified           | 40%[13]                                                 |
| Systolic Blood Pressure ≥125 mmHg | Inclusion criterion[17] | Inclusion criterion[13]                                 |
| Impaired Renal Function           | Inclusion criterion[17] | Inclusion criterion (eGFR 25-<br>75 ml/min/1.73 m²)[13] |

# **Experimental Protocols**

Protocol: RELAX-AHF-2 Clinical Trial Design

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, event-driven Phase III trial.[10]
- Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on chest radiograph, increased natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure of ≥125 mmHg.[8][10]
- Intervention: A 48-hour intravenous infusion of Serelaxin (30 μg/kg per day) or placebo, in addition to standard care.[7][8]
- Primary Endpoints:
  - Time to cardiovascular death through day 180.[10]
  - Time to the first occurrence of worsening heart failure through day 5.[10]
- Key Secondary Endpoints: All-cause mortality at 180 days, a composite of cardiovascular mortality or rehospitalization for heart or renal failure at 180 days, and length of in-hospital stay.[10]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Simplified signaling pathway of **Serelaxin** leading to vasodilation.





Click to download full resolution via product page

Caption: Experimental workflow of the RELAX-AHF-2 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Serelaxin, a 'Breakthrough' Investigational Intravenous Agent for Acute Heart Failure -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serelaxin Wikipedia [en.wikipedia.org]
- 3. Serelaxin as a potential treatment for renal dysfunction in cirrhosis: Preclinical evaluation and results of a randomized phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Serelaxin? [synapse.patsnap.com]
- 5. Relaxin for the Treatment of Acute Decompensated Heart Failure: Pharmacology, Mechanisms of Action, and Clinical Evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serelaxin, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RELAX-AHF-2: Lack of Benefit With Serelaxin in Acute HF Still a Puzzle for Investigators | tctmd.com [tctmd.com]
- 8. medscape.com [medscape.com]
- 9. hcplive.com [hcplive.com]
- 10. Serelaxin in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. RELAXin in Acute Heart Failure-2 American College of Cardiology [acc.org]
- 14. Serelaxin for the treatment of acute heart failure: a review with a focus on end-organ protection PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Serelaxin used for? [synapse.patsnap.com]
- 16. Serelaxin-mediated signal transduction in human vascular cells: bell-shaped concentration—response curves reflect differential coupling to G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- To cite this document: BenchChem. [Technical Support Center: Understanding Serelaxin and its Large-Scale Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13411825#understanding-the-lack-of-mortality-benefit-in-large-scale-serelaxin-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com